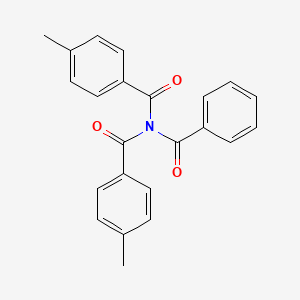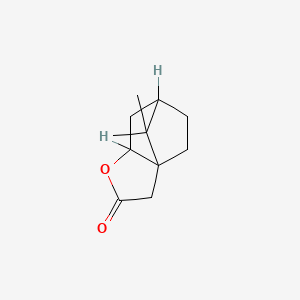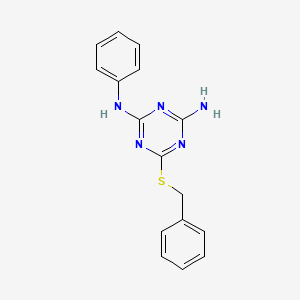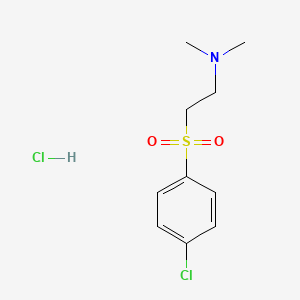
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethanamine moiety with two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but initial studies suggest its potential as a modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of an ethanamine moiety.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylmethanamine: Similar structure but with a methanamine group instead of an ethanamine moiety.
Uniqueness
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine moiety allows for different reactivity compared to its acetamide and methanamine analogs, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90945-13-4 |
|---|---|
Molekularformel |
C10H15Cl2NO2S |
Molekulargewicht |
284.20 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfonyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2S.ClH/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
VPETYVNKBGXXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
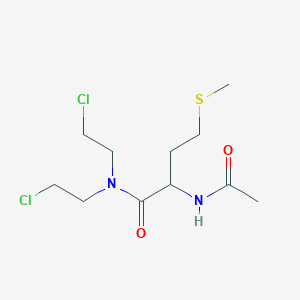
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)

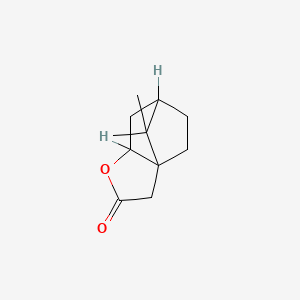
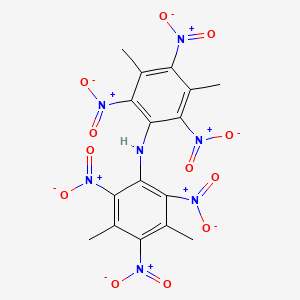
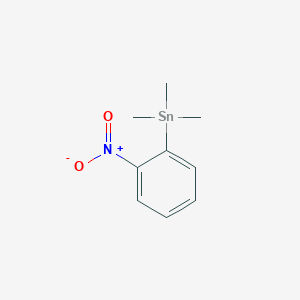
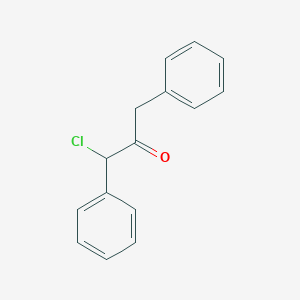
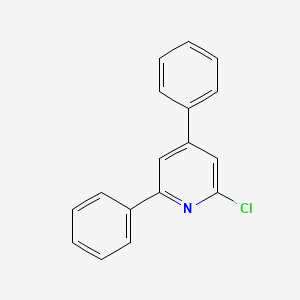
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
